molecular formula C21H27N5O5 B11933732 Thalidomide-NH-amido-C6-NH2

Thalidomide-NH-amido-C6-NH2

Cat. No.: B11933732
M. Wt: 429.5 g/mol
InChI Key: SSJDZDZYRLNANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-NH-amido-C6-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C6-NH2 is synthesized by conjugating a Thalidomide-based cereblon ligand with a linker. The synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C6-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thalidomide-NH-amido-C6-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular processes.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

Thalidomide-NH-amido-C6-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the degradation of specific transcription factors and other regulatory proteins .

Properties

Molecular Formula

C21H27N5O5

Molecular Weight

429.5 g/mol

IUPAC Name

N-(6-aminohexyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C21H27N5O5/c22-10-3-1-2-4-11-23-17(28)12-24-14-7-5-6-13-18(14)21(31)26(20(13)30)15-8-9-16(27)25-19(15)29/h5-7,15,24H,1-4,8-12,22H2,(H,23,28)(H,25,27,29)

InChI Key

SSJDZDZYRLNANJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCN

Origin of Product

United States

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